4-(4-acetylpiperazin-1-yl)sulfonyl-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperazine ring, a sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions, yields, and purity to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, the compound is believed to inhibit key enzymes involved in the survival and replication of Mycobacterium tuberculosis . The molecular pathways affected by this compound include those related to cell wall synthesis and energy metabolism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and benzamide analogs, such as:
- 4-(4-methylpiperazin-1-ylmethyl)-N-(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
What sets 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(pyridin-3-ylmethyl)benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its acetylpiperazine moiety, in particular, is crucial for its activity and distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-15(24)22-9-11-23(12-10-22)28(26,27)18-6-4-17(5-7-18)19(25)21-14-16-3-2-8-20-13-16/h2-8,13H,9-12,14H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFPXJUCDVZUAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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